7-O-Methylaloeresin A

Catalog No.
S8546539
CAS No.
M.F
C29H30O11
M. Wt
554.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-O-Methylaloeresin A

Product Name

7-O-Methylaloeresin A

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C29H30O11

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3

InChI Key

WRLXHKDQSQMWSH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC

7-O-Methylaloeresin A is a naturally occurring compound isolated from Aloe vera, with the chemical formula C29H30O11C_{29}H_{30}O_{11} and a molecular weight of 554.5 g/mol. This compound is recognized as a metabolite of aloesin, which is another bioactive component of Aloe vera known for its various health benefits. 7-O-Methylaloeresin A appears as an amorphous yellow solid and demonstrates solubility in solvents such as dimethyl sulfoxide, ethanol, or methanol .

7-O-Methylaloeresin A exhibits significant biological activities, including:

  • Antioxidant Properties: Demonstrated potent antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, indicating its ability to scavenge free radicals .
  • Antibiotic and Antifungal Activity: It has been shown to inhibit various bacterial and fungal strains, making it a candidate for therapeutic applications against infections .
  • Beta-Site Amyloid Cleaving Enzyme Inhibition: Exhibits moderate inhibition of the beta-secretase enzyme, which is relevant in Alzheimer's disease research .

The synthesis of 7-O-Methylaloeresin A can be achieved through several methods, primarily focusing on extraction from Aloe vera or synthetic organic chemistry techniques. Common methods include:

  • Extraction from Plant Material: Utilizing solvents to isolate the compound from dried Aloe vera leaves.
  • Chemical Synthesis: Employing organic synthesis techniques to create the compound from simpler precursors, often involving multiple steps that include condensation and methylation reactions

    The applications of 7-O-Methylaloeresin A are diverse and include:

    • Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it can be used in developing new drugs.
    • Cosmetics: Its skin-beneficial properties make it suitable for incorporation into skincare products.
    • Food Industry: As a natural preservative due to its antimicrobial effects, it can enhance food safety and shelf life .

Research into the interactions of 7-O-Methylaloeresin A with biological systems has revealed its potential mechanisms of action:

  • Tyrosinase Inhibition: Studies have shown that it can inhibit tyrosinase activity, which is crucial in melanin production, suggesting potential applications in skin lightening products .
  • Antiviral Activity: Interaction studies indicate that it may inhibit certain viruses affecting plants, showcasing its utility in agriculture as a natural pesticide .

Several compounds share structural or functional similarities with 7-O-Methylaloeresin A. Here are some notable examples:

Compound NameStructure TypeUnique Features
Aloeresin AChromoneKnown for anti-inflammatory properties
AloesinFlavonoidExhibits strong antioxidant activity
7-Hydroxyaloeresin AHydroxychromoneMore potent antioxidant but less studied
8-C-Glycosyl aloeresinGlycosylated ChromoneEnhanced solubility and bioavailability

7-O-Methylaloeresin A stands out due to its unique methylation at the 7-position, which enhances its biological activity compared to others in its class. This modification appears to contribute significantly to its antioxidant and antimicrobial efficacy

Enzymatic Mechanisms in Chromone Glycoside Formation

The chromone backbone of 7-O-Methylaloeresin A originates from the polyketide pathway, where type III polyketide synthases (PKSs) catalyze the condensation of malonyl-CoA units. Pentaketide Chromone Synthase (PCS) initiates this process by cyclizing five malonyl-CoA molecules into 5,7-dihydroxy-2-methylchromone, a pivotal intermediate. Subsequent elongation and cyclization steps, mediated by Aloesone Synthase (ALS), introduce additional ketide units to form heptaketide derivatives like aloesone. Glycosylation occurs at the C-8 position of the chromone core, where a β-D-glucopyranosyltransferase attaches a glucose moiety, enhancing solubility and bioactivity. The final step involves regioselective O-methylation at position 7, catalyzed by a SAM-dependent methyltransferase, which confers structural stability and modulates pharmacological activity.

Table 1: Key Enzymes in 7-O-Methylaloeresin A Biosynthesis

EnzymeFunctionSubstrate Specificity
Pentaketide Chromone Synthase (PCS)Catalyzes pentaketide chromone formationMalonyl-CoA (5 units)
Aloesone Synthase (ALS)Extends chromone backbone to heptaketideAcetyl-CoA + Malonyl-CoA (6)
β-D-GlucopyranosyltransferaseAttaches glucose to C-8 positionUDP-glucose + chromone aglycone
O-MethyltransferaseMethylates hydroxyl group at position 7SAM (S-adenosylmethionine)

Role of Type III Polyketide Synthases in Backbone Assembly

Type III PKSs are pivotal in constructing the chromone scaffold. In Aloe arborescens, a novel PKS catalyzes the formation of 5,7-dihydroxy-2-methylchromone through decarboxylative condensation of five malonyl-CoA molecules. Mutagenesis studies reveal that residue Met207 governs polyketide chain length; replacing it with glycine enables octaketide production, underscoring its role in substrate specificity. This enzyme’s promiscuity allows Aloe species to generate structurally diverse chromones, including 7-O-Methylaloeresin A, by varying starter substrates and post-PKS modifications.

Methylation Patterns and Position-Specific Modifications

Methylation at position 7 is a hallmark of 7-O-Methylaloeresin A, distinguishing it from related compounds like aloesin. This modification is mediated by a position-specific O-methyltransferase that transfers a methyl group from SAM to the hydroxyl oxygen. Comparative genomic analyses suggest that methylation enhances membrane permeability and target binding, as evidenced by the compound’s anti-inflammatory activity in Aloe perryi extracts. Structural analogs lacking the 7-methoxy group exhibit reduced cytotoxicity, highlighting the functional significance of this modification.

7-O-Methylaloeresin A demonstrates potent antioxidant activity through dual radical-neutralizing pathways. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, it exhibits an IC50 of 0.026 mM, outperforming standard antioxidants like butylated hydroxytoluene (IC50 0.128 mM) [1] [3]. The compound also inhibits 2-deoxyribose degradation by 50% at 0.021 mM in hydroxyl radical scavenging assays, suggesting preferential activity against highly reactive oxygen species [3].

Structural analysis reveals that the chromone core’s conjugated π-system enables hydrogen atom transfer to stabilize free radicals, while the 4-hydroxyphenylprop-2-enoate moiety enhances electron delocalization [4]. Comparative studies show methylation at the 7-position increases lipid peroxidation inhibition by 38% compared to non-methylated analogues, likely due to improved membrane permeability [2] [4].

Table 1: Antioxidant Activity of 7-O-Methylaloeresin A

Assay TypeIC50 (mM)Reference
DPPH Radical0.026 [3]
Hydroxyl Radical0.021 [3]
Superoxide Anion0.045* [2]

*Estimated from structural analogues in pyrimidine derivatives study [2]

Inhibitory Effects on Therapeutic Targets

β-Secretase (BACE) Modulation

As a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, 7-O-Methylaloeresin A reduces amyloid-β peptide production with moderate efficacy (IC50 ~50 μM) [1]. Molecular docking simulations suggest the cinnamoyl group binds to BACE1’s catalytic dyad (Asp32/Asp228), while the chromone core occupies the S3 substrate pocket [5]. This dual binding mode differentiates it from peptidomimetic inhibitors, potentially reducing off-target effects on BACE2, which shares 75% homology but lacks amyloidogenic activity [5].

Indoleamine 2,3-Dioxygenase (IDO) Suppression

Current literature contains no direct evidence of 7-O-Methylaloeresin A influencing IDO activity. While structural analogs with similar phenolic configurations show immunomodulatory effects, targeted studies are required to validate IDO-related mechanisms [2] [4].

Molecular Docking Studies with Virulence Factors

Molecular docking studies of 7-O-Methylaloeresin A have revealed significant binding interactions with various bacterial virulence factors, demonstrating its potential as an antimicrobial agent through disruption of pathogenic mechanisms. The compound exhibits a molecular formula of C₂₉H₃₀O₁₁ with a molecular weight of 554.5 g/mol, containing multiple functional groups that facilitate diverse protein-ligand interactions [1] [2].

Computational investigations using AutoDock Vina and MOE-DOCK platforms have demonstrated that 7-O-Methylaloeresin A forms stable complexes with key virulence factors including bacterial toxins and pathogenicity-related proteins. The compound's chromone glycoside structure, featuring a 7-methoxy-5-methylchromone core linked to a glucopyranosyl moiety with a 4-hydroxycinnamoyl ester, provides multiple binding sites for interaction with target proteins [3] [4].

Studies targeting SARS-CoV-2 main protease revealed that 7-O-Methylaloeresin A achieved a binding score of -7.3061 kcal/mol with an RMSD of 1.1520 Å, indicating stable binding within the active site [5]. The compound demonstrated favorable interactions with catalytic residues, forming hydrogen bonds and hydrophobic contacts that could potentially inhibit viral replication mechanisms.

Virulence Factor TargetBinding Affinity (kcal/mol)Key InteractionsRMSD (Å)
SARS-CoV-2 Main Protease-7.3061Active site residues1.1520
Bacterial Exotoxins-5.62 to -7.59Hydrogen bonds, hydrophobic<2.0
DNA Gyrase Complex-8.14 to -12.75Hinge region interactions<1.5
Protein Kinase Targets-12.75ATP binding pocket<2.0

Research investigating bacterial toxin interactions revealed that structurally related compounds, including aloeresin-A, demonstrated binding affinities ranging from -5.62 to -7.59 kcal/mol against multiple bacterial targets including ExoU, ExoS, ExoT, ExoY, and pneumolysin [6]. These findings suggest that 7-O-Methylaloeresin A may similarly interact with bacterial virulence factors through formation of multiple hydrogen bonds and hydrophobic interactions.

The compound's ability to interact with bacterial DNA gyrase, a critical enzyme for bacterial replication, has been supported by computational studies showing binding energies in the range of -8.14 to -12.75 kcal/mol for related chromone derivatives [7]. The interactions primarily involve the hinge region of the enzyme, where the compound can form hydrogen bonds with key residues such as Val235 and Glu233, potentially disrupting DNA supercoiling processes essential for bacterial survival.

Binding Affinity Predictions for Bacterial Toxins

Computational binding affinity predictions for 7-O-Methylaloeresin A against bacterial toxins have employed multiple methodological approaches, including molecular docking, free energy calculations, and molecular dynamics simulations. These studies have revealed the compound's potential to neutralize bacterial virulence through direct interaction with toxin proteins.

The Linear Interaction Energy (LIE) method has been particularly effective for predicting binding affinities of chromone derivatives against bacterial targets. Using optimized parameters (α = 0.16, β = 0.029, γ = 0.0), researchers achieved binding free energy predictions within ±1.0 kcal/mol of experimental values for related compounds [7]. This methodology demonstrates high accuracy for predicting the binding affinity of 7-O-Methylaloeresin A against bacterial toxins.

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) calculations have provided additional insights into binding mechanisms. These methods, when applied with appropriate protein dielectric constants (εₚ = 4 for binding affinity, εₚ = 24 for catalytic efficiency), have shown strong correlation with experimental binding data [8].

Prediction MethodAccuracyComputational CostApplication
Molecular Docking±2-3 kcal/molLowVirtual screening
LIE Method±1.0 kcal/molMediumBinding energy estimation
MM-PBSA/GBSA±1-2 kcal/molMediumBinding energy calculation
Free Energy Perturbation±0.5-1 kcal/molHighAccurate binding affinity

Machine learning approaches have demonstrated variable accuracy (±0.5-2 kcal/mol) depending on training data quality and feature selection. Support Vector Machine (SVM) models trained on bacterial toxin datasets achieved accuracies of 96.07% for toxin identification and 95.71% for exotoxin/endotoxin classification [9]. These computational tools provide valuable predictions for the antimicrobial potential of 7-O-Methylaloeresin A.

Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for chromone derivatives, incorporating molecular descriptors such as LogP (3.05), hydrogen bond donors (4), and acceptors (11) [10]. These models predict that 7-O-Methylaloeresin A possesses favorable pharmacokinetic properties for antimicrobial activity, including appropriate lipophilicity and polar surface area for cellular penetration.

The compound's predicted binding affinity against multiple drug-resistant bacterial strains, including Staphylococcus aureus and Salmonella typhimurium, shows MIC values of 0.72 and 0.18 mM respectively [11]. These computational predictions align with experimental observations, validating the utility of binding affinity prediction methods for antimicrobial drug discovery.

Molecular Dynamics Simulations of Target Complexes

Molecular dynamics simulations of 7-O-Methylaloeresin A in complex with bacterial targets have provided detailed insights into binding stability, conformational changes, and dynamic interactions over physiologically relevant timescales. These simulations typically employ 100-120 nanosecond trajectories under NPT ensemble conditions at 300 K using OPLS or AMBER force fields [12] [13].

Root Mean Square Deviation (RMSD) analysis of protein-ligand complexes demonstrates stable binding throughout simulation periods, with average backbone RMSD values typically below 3.0 Å. For chromone derivatives similar to 7-O-Methylaloeresin A, RMSD values stabilize after equilibration periods of 30-50 nanoseconds, indicating formation of stable binding complexes [14].

Simulation ParameterStandard Value7-O-Methylaloeresin A Complex
Simulation Time100-120 ns100 ns
Temperature300 K300 K
EnsembleNPTNPT
Force FieldOPLS/AMBEROPLS2005
Time Step1-2 fs2 fs
Equilibration30-50 ns30 ns

Root Mean Square Fluctuation (RMSF) analysis reveals the dynamic behavior of amino acid residues during ligand binding. Active site residues typically show reduced flexibility upon ligand binding, indicating stabilization of the protein-ligand complex. For bacterial toxin complexes, RMSF values generally remain below 2.0 Å for critical binding site residues [6].

Interaction analysis throughout molecular dynamics trajectories reveals that 7-O-Methylaloeresin A maintains consistent hydrogen bonding patterns with target proteins. The compound's hydroxyl groups from the glucopyranosyl moiety form persistent hydrogen bonds with polar residues, while the chromone core establishes hydrophobic contacts with nonpolar amino acids. These interactions contribute to binding stability and biological activity.

Free energy calculations using thermodynamic integration and umbrella sampling methods have provided quantitative measures of binding strength. The binding free energy of 7-O-Methylaloeresin A with bacterial targets ranges from -25 to -35 kJ/mol, indicating favorable thermodynamic binding [15]. These values correlate well with experimental binding affinities and antimicrobial activity data.

Conformational analysis during molecular dynamics simulations reveals that 7-O-Methylaloeresin A undergoes minimal structural changes upon binding, maintaining its bioactive conformation. The compound's rigid chromone core provides a stable scaffold for protein interaction, while the flexible glucopyranosyl chain allows adaptation to different binding sites [16].

Solvent-accessible surface area (SASA) calculations demonstrate that ligand binding reduces protein surface exposure, particularly in active site regions. This burial of hydrophobic surface area contributes to the favorable binding thermodynamics observed in computational studies [17].

Water molecule analysis reveals the formation of water-mediated hydrogen bonds between 7-O-Methylaloeresin A and target proteins. These bridging water molecules enhance binding specificity and contribute to the overall stability of protein-ligand complexes [18].

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

554.17881177 g/mol

Monoisotopic Mass

554.17881177 g/mol

Heavy Atom Count

40

Dates

Last modified: 02-18-2024

Explore Compound Types